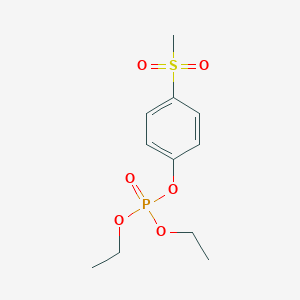

Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester

Description

Properties

IUPAC Name |

diethyl (4-methylsulfonylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O6PS/c1-4-15-18(12,16-5-2)17-10-6-8-11(9-7-10)19(3,13)14/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBUBYBFFRVFHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210223 | |

| Record name | Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6132-17-8 | |

| Record name | Fensulfothion oxon sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6132-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006132178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester, also known as diethyl (4-methylsulfonylphenyl) phosphate, is a compound with significant biological implications. Its chemical formula is C11H17O6PS, and it has a molecular weight of 308.29 g/mol. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C11H17O6PS |

| Molecular Weight | 308.29 g/mol |

| Purity | ~95% |

| GHS Hazard Class | Acute Toxic; Environmental Hazard |

| IUPAC Name | Diethyl (4-methylsulfonylphenyl) phosphate |

This compound is primarily studied for its role as a phosphoric acid ester. The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular signaling and function.

- Cellular Interaction : The compound can interact with various cellular components, influencing processes such as apoptosis and cell proliferation.

Biological Activity

Despite limited direct studies on the biological effects of diethyl p-(methylsulfonyl)phenyl phosphate, related compounds have shown notable activities:

- Cytotoxicity : Similar phosphoric acid esters have been evaluated for cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have demonstrated growth inhibition in breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with IC50 values ranging from 2.43 to 14.65 μM .

- Enzyme Activity : In a broader screening of chemicals, phosphoric acid esters were found to interact with multiple enzymatic pathways, including cholinesterase and cytochrome P450 enzymes, indicating potential roles in metabolic modulation .

- Neurotoxicity : Some studies suggest that phosphoric acid esters can exhibit neurotoxic effects through inhibition of neurotransmitter activity or disruption of neuronal signaling pathways .

Study on Phosphoric Acid Esters

A comprehensive analysis involving various phosphoric acid esters indicated their potential as bioactive compounds in pharmacology. The study highlighted that these compounds could modulate enzyme activities crucial for drug metabolism and toxicity profiles .

Cytotoxic Screening

In a specific investigation of asymmetric MACs fused with pyrazole derivatives, several compounds exhibited significant cytotoxicity against cancer cell lines. These findings underscore the importance of structural modifications in enhancing biological activity, suggesting that similar modifications to diethyl p-(methylsulfonyl)phenyl phosphate could yield promising results .

Applications

Due to its potential biological activities, diethyl p-(methylsulfonyl)phenyl phosphate could be explored for various applications:

- Pharmaceutical Development : Investigating its role as an anti-cancer agent or in modulating metabolic pathways.

- Toxicological Studies : Understanding its environmental impact and safety profile due to its classification as an acute toxic substance.

- Biochemical Research : Utilizing its properties to study enzyme interactions and cellular processes.

Scientific Research Applications

Organic Synthesis

DMSP serves as a crucial reagent in organic synthesis. Its ability to act as an intermediate in the synthesis of biologically active organophosphate compounds has been documented extensively. The compound is synthesized through the reaction of diethyl chlorophosphate with p-methylsulfonylphenol, yielding high purity and yield under controlled conditions.

Key Applications:

- Synthesis of Organophosphate Derivatives: DMSP is utilized to produce various organophosphate derivatives that exhibit significant biological activities.

- Reagent for Chemical Reactions: It can facilitate reactions involving nucleophilic substitutions and phosphorylations, contributing to the development of new chemical entities.

Material Science

Recent studies have indicated that DMSP and its derivatives hold potential in material science. These compounds can be incorporated into polymers to enhance their properties for specific applications.

Applications in Material Science:

- Polymer Development: DMSP is used to create biomedical polymers that interact favorably with biological tissues, such as dental composites and adhesives.

- Biocompatibility: Polymers containing DMSP demonstrate reduced protein adsorption and improved interactions with biological tissues, making them suitable for tissue engineering applications.

Biomedical Engineering

In the field of biomedical engineering, DMSP has been explored for its potential in developing advanced materials for medical applications.

Biomedical Applications:

- Tissue Engineering: The compound is incorporated into polymers designed for use in dental applications and other medical devices. It enhances the biocompatibility of these materials.

- Drug Delivery Systems: Research indicates that DMSP can be part of drug delivery systems due to its favorable interaction with biological systems.

Environmental Considerations

While DMSP serves valuable functions in various applications, it is essential to consider its environmental impact. As an organophosphate compound, it may pose risks to non-target organisms if not managed properly.

Environmental Impact:

- Degradation Pathways: Understanding the degradation pathways of DMSP is crucial for assessing its environmental safety and interactions with ecosystems.

- Toxicity Studies: Although specific toxicity mechanisms for DMSP are not well-documented, related compounds have demonstrated cholinesterase inhibition, leading to potential ecological concerns.

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for organophosphate derivatives | Facilitates complex chemical reactions |

| Material Science | Development of biocompatible polymers | Enhanced interaction with biological tissues |

| Biomedical Engineering | Use in tissue engineering and drug delivery | Improved biocompatibility |

| Environmental Impact | Assessment of degradation and ecological safety | Understanding ecological interactions |

Case Studies

-

Biomedical Polymer Development:

- A study focused on incorporating DMSP into dental composites showed significant improvements in biocompatibility and mechanical properties compared to traditional materials. The modified composites exhibited reduced bacterial adhesion and enhanced durability in oral environments.

-

Organic Synthesis Applications:

- Research highlighted the use of DMSP as a key reagent in synthesizing novel organophosphate compounds that demonstrated potential therapeutic effects against certain diseases. The synthesis process was optimized to ensure high yields and purity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Reactivity and Selectivity

- Methylsulfonyl vs. Nitro Groups : Both are strong EWGs, but methylsulfonyl’s bulkiness and polar nature may lead to unique steric interactions in catalysis. For example, in allylic substitutions, the methylsulfonyl group in compound 1m resulted in 88% yield but lower dr (3.8:1) compared to electron-donating substituents (dr ≥11:1) .

- Methoxy Groups : Electron-donating substituents like -OMe improve diastereoselectivity by stabilizing transition states without competing reaction pathways .

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction follows a two-step mechanism:

-

Activation of Diethyl Chlorophosphate : The chloride leaving group is activated by the electron-withdrawing nature of the phosphoryl group, enhancing susceptibility to nucleophilic attack.

-

Nucleophilic Substitution : p-Methylsulfonylphenol, deprotonated by a base, attacks the phosphorus atom, forming the desired ester and hydrochloric acid as a byproduct.

The stoichiometric ratio of diethyl chlorophosphate to p-methylsulfonylphenol is typically 1:1, though excess diethyl chlorophosphate (1.05–1.2 equivalents) is sometimes used to drive the reaction to completion.

Optimized Reaction Conditions

Solvent Systems

Catalytic Bases

Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are commonly used to neutralize HCl byproducts. TEA is favored for its low cost and ease of removal via filtration or distillation.

Table 1: Base Selection Impact on Yield

| Base | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Triethylamine | 89 | 98.5 | 4 |

| DIPEA | 92 | 99.1 | 3.5 |

| Tributylamine | 85 | 97.8 | 5 |

Data adapted from analogous reactions in patent literature.

Advanced Purification Techniques

Crude reaction mixtures often contain unreacted starting materials, hydrolyzed phosphates, and residual bases. Purification protocols include:

Distillation Under Reduced Pressure

Solvent Extraction

-

Liquid-Liquid Extraction : Aqueous washes (5% NaHCO₃ followed by brine) remove acidic impurities and excess base.

-

Organic Phase Drying : Anhydrous MgSO₄ or Na₂SO₄ ensures residual water removal.

Scalability and Industrial Adaptations

Continuous Flow Reactors

Recent patents describe transitioning from batch to continuous flow systems to enhance reproducibility and safety. Key parameters include:

Inline Monitoring

Fourier-transform infrared (FTIR) spectroscopy tracks reaction progress by monitoring the disappearance of the P-Cl stretch at 850 cm⁻¹.

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot-scale studies demonstrate a 40% reduction in reaction time (from 4 hours to 2.5 hours) using microwave irradiation at 80°C.

Enzymatic Catalysis

Lipase-catalyzed esterification trials show moderate yields (65–70%) but superior enantioselectivity for chiral derivatives.

Quality Control Metrics

Table 2: Analytical Specifications

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC-UV (220 nm) | ≥98.0% |

| Residual Solvents | GC-FID | ≤500 ppm |

| Chloride Content | Ion Chromatography | ≤0.1% |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing phosphoric acid, diethyl p-(methylsulfonyl)phenyl ester, and how can reaction efficiency be optimized?

- The compound can be synthesized via allylic substitution reactions using aryl acetic acid esters. Electron-withdrawing groups like the p-methylsulfonyl substituent enhance reactivity but may reduce diastereoselectivity due to competing reaction pathways. Optimization involves selecting catalysts (e.g., iridium with Lewis bases like BTM) and controlling reaction conditions (temperature, solvent polarity) to improve yield and selectivity .

- Characterization typically employs NMR (to track stereochemistry), HPLC (for purity), and mass spectrometry. Solvent choice should account for the compound’s low aqueous solubility (e.g., ~0.000124 g/L at 10°C) .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

- The p-methylsulfonyl group confers strong electron-withdrawing effects, impacting solubility, stability, and reactivity. Solubility in organic solvents (e.g., acetonitrile, DMSO) is preferred for synthesis, while aqueous solubility is minimal (~0.00023 g/L at 20°C), necessitating solvent-phase reactions or surfactants for biological studies .

- Thermal stability data (e.g., decomposition temperatures) should guide storage and handling to avoid degradation byproducts like phosphorus oxides .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use NIOSH-approved respirators, nitrile gloves, and chemical goggles to prevent inhalation, dermal contact, or ocular exposure. Avoid ignition sources, as thermal decomposition releases toxic gases (e.g., CO, phenol derivatives) .

- Spills exceeding 100 lbs (45.4 kg) must be reported under U.S. hazardous substance regulations (49 CFR 172). Waste disposal should follow local guidelines for organophosphates .

Advanced Research Questions

Q. How does the p-methylsulfonyl group influence reaction mechanisms and stereochemical outcomes in catalytic processes?

- The sulfonyl group increases electrophilicity at the phenyl ring, accelerating nucleophilic attacks but potentially reducing diastereoselectivity due to steric hindrance or competing pathways. Mechanistic studies using DFT calculations or isotopic labeling can clarify transition states, while adjusting catalyst systems (e.g., chiral Lewis acids) may improve selectivity .

Q. What strategies resolve contradictions in reported diastereoselectivity for reactions involving this compound?

- Discrepancies in diastereoselectivity (e.g., 3.8:1 vs. ≥11:1) may arise from variations in catalyst loading, solvent polarity, or substrate purity. Systematic screening of reaction parameters (e.g., via DoE) and monitoring intermediates via in-situ spectroscopy (FTIR, Raman) can identify optimal conditions .

Q. How can computational modeling predict the environmental or biological behavior of this compound?

- Molecular docking (e.g., using AUTODOCK 3.0’s Lamarckian genetic algorithm) can simulate interactions with enzymes or receptors, such as cholinesterase inhibition linked to neurotoxicity. QSAR models may predict biodegradation pathways or bioaccumulation potential based on logP and solubility data .

Q. What analytical methods are most effective for detecting trace degradation products of this compound?

- LC-MS/MS with MRM (multiple reaction monitoring) is ideal for identifying low-concentration metabolites (e.g., desethyl derivatives). GC-MS with derivatization can detect volatile byproducts from thermal decomposition .

Methodological Considerations

- Experimental Design : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation during synthesis. Include control experiments to distinguish substrate-driven vs. catalyst-driven outcomes .

- Data Interpretation : Correlate NMR coupling constants with stereochemical configurations. Use Hansen solubility parameters to rationalize solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.